molecular formula C19H15Cl2N5O4S B2957115 N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide CAS No. 888422-98-8

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2957115
CAS RN: 888422-98-8
M. Wt: 480.32
InChI Key: BKILHEFGSCSRLL-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H15Cl2N5O4S and its molecular weight is 480.32. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry and Cytotoxicity

  • A study on the novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrated selective toxicity for hypoxic cells due to enzymatic reduction, identifying it as a potential candidate for cancer therapy due to its ability to form cytotoxic derivatives upon reduction (Palmer et al., 1995).

Bioactivation and DNA Interactions

  • Research on 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of CB 1954, showed its cytotoxicity arises from its ability to form DNA-DNA interstrand crosslinks, highlighting its potential as a chemotherapeutic agent (Knox et al., 1991).

Kinesin Spindle Protein Inhibition

  • The discovery of AZD4877, a kinesin spindle protein (KSP) inhibitor, showed excellent biochemical potency and pharmaceutical properties, making it a promising candidate for cancer treatment (Theoclitou et al., 2011).

Thymidylate Synthase Inhibition

  • Another study focused on benzoyl ring halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates, demonstrating their potential as inhibitors of thymidylate synthase and as antitumor agents, providing an approach to overcome resistance to clinically used folate-based inhibitors (Gangjee et al., 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dichlorobenzyl mercaptan with ethyl cyanoacetate to form 2-(2,4-dichlorobenzylthio)pyrimidine-4,6-diol. This intermediate is then reacted with 2-methyl-3-nitrobenzoyl chloride to form N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide.", "Starting Materials": [ "2,4-dichlorobenzyl mercaptan", "ethyl cyanoacetate", "2-methyl-3-nitrobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzyl mercaptan with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form 2-(2,4-dichlorobenzylthio)pyrimidine-4,6-diol.", "Step 2: Reaction of 2-(2,4-dichlorobenzylthio)pyrimidine-4,6-diol with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

888422-98-8

Product Name

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Molecular Formula

C19H15Cl2N5O4S

Molecular Weight

480.32

IUPAC Name

N-[4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H15Cl2N5O4S/c1-9-12(3-2-4-14(9)26(29)30)17(27)23-15-16(22)24-19(25-18(15)28)31-8-10-5-6-11(20)7-13(10)21/h2-7H,8H2,1H3,(H,23,27)(H3,22,24,25,28)

InChI Key

BKILHEFGSCSRLL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)N

solubility

not available

Origin of Product

United States

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